molecular formula C21H19N3O3 B4137126 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide

Cat. No. B4137126
M. Wt: 361.4 g/mol
InChI Key: ASHYAABSFWIZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide, also known as BAMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAMNB is a benzamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide binds to GPCRs and undergoes a conformational change, resulting in fluorescence emission. The fluorescence intensity is dependent on the conformational change, which is influenced by the binding of ligands to the receptor. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have high binding affinity for certain GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to visualize GPCR activation and localization. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has also been used in high-throughput screening assays to identify potential GPCR ligands.

Advantages and Limitations for Lab Experiments

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its high binding affinity for certain GPCRs, its fluorescence emission allowing for live-cell imaging, and its minimal toxicity. However, 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has limitations, including its specificity for certain GPCRs and its inability to differentiate between different GPCR subtypes.

Future Directions

For 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide research include the development of new derivatives with improved specificity for certain GPCRs and the use of 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide in drug discovery for GPCR-targeted therapies. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide may also have applications in other areas of research, such as neuroscience and cancer biology.

Scientific Research Applications

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has shown potential in scientific research as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are the target of many drugs. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide can act as a fluorescent probe for GPCRs, allowing researchers to study their function and localization in live cells.

properties

IUPAC Name

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-23(18-10-6-3-7-11-18)21(25)17-12-13-19(20(14-17)24(26)27)22-15-16-8-4-2-5-9-16/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHYAABSFWIZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.